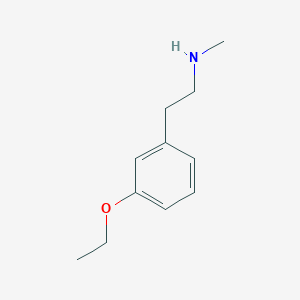

N-Methyl-3-ethoxy-benzeneethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(3-ethoxyphenyl)-N-methylethanamine |

InChI |

InChI=1S/C11H17NO/c1-3-13-11-6-4-5-10(9-11)7-8-12-2/h4-6,9,12H,3,7-8H2,1-2H3 |

InChI Key |

MNTAZCZMRASSPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)CCNC |

Origin of Product |

United States |

Theoretical Foundations of Phenethylamine Structural Analogues and Their Chemical Significance

Phenethylamine (B48288) is an organic compound that features a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.org The versatility of the phenethylamine scaffold allows for a vast number of structural analogues to be created through the substitution of hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group. wikipedia.org These substitutions can significantly alter the chemical and pharmacological properties of the resulting molecules. wikipedia.orgnih.gov

The chemical significance of these analogues lies in their diverse applications and interactions with biological systems. nih.gov Many substituted phenethylamines are known to act as central nervous system stimulants, hallucinogens, and entactogens. wikipedia.orgnih.gov This is because the phenethylamine structure serves as a backbone for many neuroactive compounds, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). nih.gov The specific nature and position of the substituent groups determine how the molecule interacts with various receptors and transporters in the brain. nih.govwikipedia.org

For instance, the addition of a methyl group to the alpha position of the ethyl sidechain creates the amphetamine class of compounds. wikipedia.org Similarly, substitutions on the phenyl ring, such as the addition of methoxy (B1213986) or ethoxy groups, can profoundly influence a compound's activity. biosynth.comgoogle.com The study of these structural analogues is a cornerstone of medicinal chemistry, providing insights into drug design and the functioning of the nervous system. nih.gov

Historical Trajectories of Research on Ethoxy Substituted Benzeneethanamines

The exploration of substituted phenethylamines has a long history, with early research focusing on understanding the structure-activity relationships of naturally occurring and synthetic compounds. While specific historical research directly on N-Methyl-3-ethoxy-benzeneethanamine is not extensively documented in readily available literature, the broader category of ethoxy-substituted benzeneethanamines has been a subject of interest within the larger context of phenethylamine (B48288) research.

Early investigations into phenethylamine analogues were often driven by the desire to create new therapeutic agents. The synthesis of various substituted phenethylamines allowed researchers to explore how modifications to the core structure impacted their biological effects. For example, methods for synthesizing N-methylated amines and various substituted benzeneethanamines have been developed and refined over the years. orgsyn.orgorgsyn.org These synthetic routes, such as the reduction of nitriles or the reaction of amines with alkyl halides, have been instrumental in creating a wide array of compounds for study. orgsyn.orgorgsyn.org

More recent research has focused on the identification and characterization of novel phenethylamine analogues found in various products, highlighting the ongoing evolution of this area of chemical research. nih.govresearchgate.net This includes the development of new synthetic methods for related structures, such as 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate, which involves the condensation and etherification of ethoxy-substituted anilines. google.com

Current Research Gaps and Future Directions in N Methyl 3 Ethoxy Benzeneethanamine Investigation

Despite the broad interest in phenethylamines, there appear to be significant gaps in the publicly available research specifically concerning N-Methyl-3-ethoxy-benzeneethanamine. While data for related compounds and the general class of phenethylamines are more abundant, dedicated studies on the synthesis, chemical properties, and potential biological activity of this specific molecule are scarce.

Future research should aim to fill these gaps. A primary focus would be the systematic synthesis and characterization of this compound. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Furthermore, a thorough investigation of its chemical properties is warranted. This could include determining its physicochemical parameters, such as its pKa, logP, and solubility, which are crucial for understanding its behavior in chemical and biological systems.

Scope and Academic Objectives of Fundamental Research on N Methyl 3 Ethoxy Benzeneethanamine

Retrosynthetic Analysis of this compound Scaffolding

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesizable precursors. The β-phenethylamine scaffold is a key structural motif in many pharmacologically active compounds. acs.org A primary retrosynthetic disconnection for this compound involves the C-N bond of the ethanamine side chain. This leads to two main synthetic strategies: reductive amination and amidation followed by reduction.

Scheme 1: Retrosynthetic Disconnections for this compound

Disconnection A (Reductive Amination Route): Breaking the C-N bond suggests a precursor ketone, (3-ethoxyphenyl)acetone, and methylamine (B109427). The ketone itself can be derived from 3-ethoxyphenylacetic acid. This approach is advantageous as reductive amination is a versatile and widely used method for amine synthesis. designer-drug.com

Disconnection B (Amidation-Reduction Route): An alternative disconnection of the same C-N bond, but conceptually targeting an amide intermediate, points towards 3-ethoxyphenylacetic acid and methylamine as starting materials. This pathway involves the formation of an amide, N-methyl-2-(3-ethoxyphenyl)acetamide, which is subsequently reduced to the target amine. This is a classic and robust method for amine synthesis. masterorganicchemistry.com

Both strategies converge on 3-ethoxyphenylacetic acid as a key functionalized benzene (B151609) precursor.

Design and Synthesis of Precursor Compounds for this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors. The primary precursor identified in the retrosynthetic analysis is a functionalized benzene derivative, specifically 3-ethoxyphenylacetic acid.

Preparation of Functionalized Benzene Derivatives

The synthesis of 3-ethoxyphenylacetic acid is a crucial step. A common and practical starting material for this is 3-hydroxyphenylacetic acid, which is commercially available. nih.gov The synthesis involves the etherification of the phenolic hydroxyl group.

One of the most common methods for the alkylation of phenols is the Williamson ether synthesis, which involves reacting the phenoxide ion with an alkyl halide or a sulfate (B86663) ester. alfa-chemistry.commdpi.com In this case, 3-hydroxyphenylacetic acid is treated with a suitable ethoxylating agent, such as diethyl sulfate, in the presence of a base. doubtnut.com The base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide, which then attacks the electrophilic ethyl group of the diethyl sulfate.

Table 1: Synthesis of 3-Ethoxyphenylacetic Acid

| Reactants/Reagents | Role | Conditions | Outcome |

| 3-Hydroxyphenylacetic Acid | Starting Material | Aqueous NaOH | Formation of sodium 3-hydroxyphenylacetate |

| Diethyl Sulfate | Ethoxylating Agent | Stirring, controlled temperature | Ethylation of the phenoxide |

| Sodium Hydroxide (NaOH) | Base | Room temperature to gentle warming | Deprotonation of phenol |

| Acid (e.g., HCl) | Workup | Acidification to pH ~2 | Protonation of the carboxylate |

The reaction is typically performed in an aqueous or alcoholic solvent. After the reaction is complete, acidification of the mixture protonates the carboxylate group, leading to the precipitation or extraction of the desired 3-ethoxyphenylacetic acid.

Elaboration of Ethaneamine Moieties

The elaboration of the N-methylethaneamine moiety is not a separate step but is integral to the direct synthetic routes discussed in the following section. The two-carbon chain is already present in the 3-ethoxyphenylacetic acid precursor. The nitrogen atom and the N-methyl group are introduced simultaneously during the final bond-forming reactions that construct the target molecule.

Direct Synthetic Routes Towards this compound Construction

With the key precursor, 3-ethoxyphenylacetic acid, in hand, the final assembly of this compound can proceed via two primary routes.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a powerful method for forming amines from carbonyl compounds and amines. mdma.ch This process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. designer-drug.com For the synthesis of this compound, this strategy requires the conversion of 3-ethoxyphenylacetic acid to the corresponding ketone, 1-(3-ethoxyphenyl)propan-2-one.

This ketone can then be reacted with methylamine. The reaction forms an intermediate iminium ion, which is subsequently reduced. Sodium cyanoborohydride (NaBH3CN) is a particularly effective reducing agent for this transformation because it is selective for the iminium ion over the ketone, preventing the reduction of the starting material. designer-drug.com

Table 2: Reductive Amination Synthesis of this compound

| Reactants/Reagents | Role | Conditions | Outcome |

| 1-(3-ethoxyphenyl)propan-2-one | Carbonyl Precursor | Methanol or Ethanol | Formation of iminium ion intermediate |

| Methylamine (or its salt) | Amine Source | Mildly acidic pH | Reaction with ketone |

| Sodium Cyanoborohydride | Reducing Agent | Stirring at room temperature | Reduction of iminium ion to the amine |

| Hydrochloric Acid (HCl) | Workup | Acidification, then basification | Isolation of the amine product |

This method is highly versatile and generally provides good yields, making it an attractive option for the synthesis of substituted phenethylamines. wikimedia.orgwordpress.com

Amidation-Reduction Sequences in Ethanamine Formation

An alternative and very common route involves the formation of an amide from a carboxylic acid, followed by its reduction. masterorganicchemistry.com This two-step process is robust and widely applicable.

First, 3-ethoxyphenylacetic acid is converted to its corresponding N-methylamide, N-methyl-2-(3-ethoxyphenyl)acetamide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by reaction with methylamine.

The resulting amide is then reduced to the target amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. masterorganicchemistry.comucalgary.ca The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the amine product.

Table 3: Amidation-Reduction Synthesis of this compound

| Step | Reactants/Reagents | Role | Conditions | Outcome |

| Amidation | 3-ethoxyphenylacetic acid, SOCl₂ or other coupling agent | Starting material, Activating agent | Anhydrous solvent (e.g., DCM, THF) | Formation of N-methyl-2-(3-ethoxyphenyl)acetamide |

| Methylamine | Nucleophile | Stirring, controlled temperature | ||

| Reduction | N-methyl-2-(3-ethoxyphenyl)acetamide | Amide Precursor | Anhydrous ether (e.g., THF) | Reduction of the amide carbonyl |

| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent | Reflux, followed by aqueous workup | Formation of this compound |

This sequence provides a reliable and high-yielding pathway to the desired N-methylated phenethylamine derivative.

Alternative Coupling and Cyclization Methodologies

The synthesis of N-methyl-substituted phenethylamines can be approached through various coupling strategies. A noteworthy method involves a photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and (hetero)aryl iodides. acs.org This approach is advantageous due to its mild reaction conditions and the use of an inexpensive organic photocatalyst, avoiding stoichiometric heterogeneous reductants. acs.org For the synthesis of this compound, this would involve the coupling of a suitable N-methylated and protected aziridine (B145994) derivative with 1-ethoxy-3-iodobenzene. Mechanistic studies suggest that the reaction proceeds through the nucleophilic ring-opening of the aziridine by iodide to form an iodoamine intermediate, which then undergoes cross-electrophile coupling. acs.org

Another versatile strategy is the arylation of aliphatic aziridines, which allows for the modular installation of diverse aryl groups. acs.org Nickel-catalyzed Negishi cross-coupling reactions of aziridines have been reported and could be adapted for this purpose. acs.org

Cyclization reactions represent another avenue, particularly for creating related heterocyclic structures. For instance, N-alkylation of phenethylamines with diols, catalyzed by iridium complexes, can lead to N-heterocyclization. bath.ac.uk While not a direct synthesis of the target compound, this highlights a potential transformation pathway for this compound into more complex molecules.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The synthesis of enantiomerically pure this compound is crucial for investigating its stereospecific properties. This can be achieved through asymmetric synthesis or by resolving the racemic mixture.

Asymmetric synthesis offers a direct route to enantiopure phenethylamines, avoiding the loss of 50% of the material inherent in classical resolution. mdpi.comnih.gov Transition metal catalysis is a prominent strategy in this field. For example, copper-catalyzed enantioconvergent radical C(sp³)–N cross-coupling of activated racemic alkyl halides with aromatic amines has been used to produce asymmetric quaternary carbon containing 2-arylethylamines. mdpi.com Adapting this methodology for this compound would be a novel approach.

Chiral auxiliaries are widely employed in the diastereoselective synthesis of chiral amines. (R)-1-Phenylethylamine is a common chiral auxiliary used in the synthesis of tetrahydro-β-carboline derivatives, where it directs the stereochemical outcome of imine reduction. cdnsciencepub.comresearchgate.net The resulting diastereomers can then be separated by column chromatography. cdnsciencepub.comresearchgate.net A similar strategy could be envisioned for this compound, where a chiral auxiliary is attached to the nitrogen or another part of the molecule to direct a stereoselective reaction, followed by removal of the auxiliary. For instance, N-acyl derivatives of chiral auxiliaries can be used to control the stereoselective alkylation of the prochiral fragment. mdpi.com

When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers.

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. acs.orggoogle.com Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are effective for resolving chiral amines. yakhak.org The choice of the mobile phase, which typically consists of mixtures like 2-propanol in hexane, is crucial for achieving optimal separation. yakhak.org For this compound, a variety of commercially available chiral columns, such as CHIRALPAK® and ChromegaChiral™, could be screened to find the most effective separation conditions. sigmaaldrich.com

Chemical Resolution: Classical chemical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. libretexts.org Since enantiomers have identical physical properties, direct separation is difficult; however, diastereomers possess different physical properties, such as solubility, allowing for their separation by crystallization. libretexts.orgyoutube.com

For a basic compound like this compound, chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or derivatives like O,O′-dibenzoyl-(2R,3R)-tartaric acid (DBTA) can be used as resolving agents. libretexts.orgresearchgate.net The process involves the formation of two diastereomeric salts, for example, (R)-amine·(R,R)-tartrate and (S)-amine·(R,R)-tartrate. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. youtube.com The pure enantiomer can then be recovered by treating the diastereomeric salt with a base to remove the chiral resolving agent. youtube.com

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Acidic |

| (-)-Tartaric Acid | Acidic |

| (R)-(-)-Mandelic Acid | Acidic |

| (S)-(+)-Mandelic Acid | Acidic |

| (+)-Camphor-10-sulfonic acid | Acidic |

| O,O′-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Acidic |

| O,O′-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Acidic |

Post-Synthetic Modifications and Derivatization Studies of this compound

The secondary amine functionality of this compound is a prime site for further chemical modification through N-alkylation and N-acylation reactions.

N-Alkylation: N-alkylation can be achieved through various methods. A common approach is reductive amination, where the amine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov To introduce a benzyl (B1604629) group, for example, this compound could be reacted with benzaldehyde (B42025) followed by reduction. nih.gov

Another efficient method for N-alkylation involves the use of alcohols as alkylating agents in the presence of an iridium catalyst. bath.ac.uknih.gov This "borrowing hydrogen" methodology is considered a green chemical process. For more direct methylation or ethylation, reagents like methyl iodide or ethyl iodide can be used, often under basic conditions. rsc.orgorgsyn.org

N-Acylation: N-acylation is a fundamental transformation that converts the secondary amine into an amide. This is typically achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. acs.org For example, reacting this compound with acetyl chloride or acetic anhydride would yield the corresponding N-acetyl derivative. Lipase-catalyzed enantioselective acylation has also been reported for the kinetic resolution of racemic amines, which could be an interesting approach for both derivatization and chiral separation. nih.gov

Aromatic Functionalization and Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the ethoxy group. The ethoxy group is an ortho-, para-directing activator, meaning it increases the electron density at the positions ortho (C2 and C6) and para (C4) to itself, making these sites more susceptible to attack by electrophiles. askthenerd.comlibretexts.orgmsu.edu This is a consequence of the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic system. askthenerd.comlibretexts.org

Common electrophilic aromatic substitution reactions that could be performed on this molecule include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the ortho and para positions relative to the ethoxy group. masterorganicchemistry.comyoutube.com

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding halogenated derivatives, again favoring ortho and para substitution. masterorganicchemistry.comyoutube.com

Friedel-Crafts Acylation and Alkylation: These reactions, employing an acyl chloride or alkyl halide with a Lewis acid catalyst, would introduce an acyl or alkyl group onto the aromatic ring, primarily at the ortho and para positions. masterorganicchemistry.com

The specific regioselectivity (the ratio of ortho to para products) would be influenced by steric hindrance from the ethoxy group and the ethylamine (B1201723) side chain.

Ethereal Cleavage and Rearrangement Studies of the Ethoxy Group

The ethoxy group in this compound, like other aromatic ethers, can be cleaved under harsh acidic conditions. numberanalytics.comnumberanalytics.comwikipedia.org This reaction is typically achieved by heating the compound with a strong acid such as hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.comlibretexts.orgmasterorganicchemistry.com The mechanism involves the protonation of the ether oxygen, making it a better leaving group. wikipedia.orgchemistrysteps.com Subsequently, a nucleophilic halide ion (Br⁻ or I⁻) attacks the ethyl group in an S_N2 reaction, leading to the formation of 3-(2-(methylamino)ethyl)phenol and ethyl halide. libretexts.orglongdom.orgopenstax.org

The C-O bond between the aromatic ring and the oxygen is significantly stronger and not susceptible to cleavage by this method. libretexts.orglongdom.org Therefore, the reaction selectively yields the phenol. It is important to note that milder acidic conditions are unlikely to cause this cleavage, highlighting the relative stability of the ether linkage. wikipedia.org

Spectroscopic and Chromatographic Methods for Structural Elucidation of this compound

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for each type of proton in the molecule. By analogy with similar structures like 3-methoxyphenethylamine, the following approximate chemical shifts (in ppm, relative to TMS) can be predicted: nih.govsigmaaldrich.comnist.govsigmaaldrich.com

Aromatic protons: A complex multiplet pattern between δ 6.7 and 7.2 ppm, corresponding to the four protons on the disubstituted benzene ring.

Ethoxy group: A quartet around δ 4.0 ppm for the -OCH₂- protons and a triplet around δ 1.4 ppm for the -CH₃ protons of the ethyl group.

Ethylamine side chain: Two triplets around δ 2.8-3.0 ppm for the two -CH₂- groups.

N-Methyl group: A singlet around δ 2.4 ppm for the -NCH₃ protons.

N-H proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. Predicted chemical shifts, based on data for related compounds, are as follows: nih.govmdpi.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Aromatic C-O) | ~158 |

| Aromatic CH | ~113-130 |

| Aromatic C-C (ipso) | ~140 |

| -OCH₂- | ~63 |

| -CH₂- (side chain) | ~35-50 |

| -NCH₃ | ~34 |

| -CH₃ (ethoxy) | ~15 |

These predicted values provide a basis for the expected spectral data and would be confirmed by experimental analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₁₁H₁₇NO), the molecular weight is approximately 179.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 179. The fragmentation pattern is expected to be dominated by the cleavage of the C-C bond beta to the nitrogen atom (α-cleavage relative to the aromatic ring), which is a characteristic fragmentation for phenethylamines. nih.govmdpi.comlibretexts.orgresearchgate.net This would result in a prominent base peak at m/z 44, corresponding to the [CH₂=NHCH₃]⁺ fragment. Other significant fragments would arise from the loss of the ethyl group from the ether and other cleavages of the side chain.

Predicted Major Fragments in the Mass Spectrum:

| m/z | Proposed Fragment Structure |

| 179 | [M]⁺ |

| 150 | [M - C₂H₅]⁺ |

| 135 | [M - C₂H₅O]⁺ |

| 44 | [CH₂NHCH₃]⁺ (Base Peak) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands:

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O stretch (ether): A strong band in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-N stretch: A band in the 1020-1250 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. psu.edu Aromatic compounds typically exhibit characteristic absorptions in the UV region. This compound would be expected to show absorption maxima around 270-280 nm, corresponding to the π → π* transitions of the substituted benzene ring. The presence of the ethoxy group, an auxochrome, would cause a slight red shift (bathochromic shift) compared to unsubstituted benzene.

Chromatographic Methods for Product Characterization and Purity Verification in Research Synthesis

Chromatographic techniques are essential for separating the components of a reaction mixture and assessing the purity of the final product.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. tandfonline.comnih.govscispace.comresearchgate.net When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. Derivatization of the amine group can sometimes be employed to improve chromatographic performance. nih.govscispace.com

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the analysis and purification of phenethylamine derivatives. wikipedia.org Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a common method for this compound. Detection can be achieved using a UV detector set to the absorption maximum of the analyte.

These chromatographic methods are crucial for monitoring the progress of a synthesis, isolating the desired product, and verifying its purity to a high degree.

Ligand Binding Profile and Receptor Affinities of this compound

The interaction of a compound with various receptors determines its pharmacological profile. For this compound, a substituted phenethylamine, its binding affinity for key central nervous system receptors is of significant interest.

While specific binding data for this compound at serotonin (B10506) receptors are not available, studies on structurally similar phenethylamines provide insights into its potential interactions.

Generally, the introduction of an α-methyl group into phenethylamines, creating an amphetamine analog, tends to diminish binding affinities at serotonin receptors. frontiersin.org Research on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines shows moderate to high affinities for the 5-HT2A receptor, with a preference over 5-HT1A and 5-HT2C receptors. frontiersin.org For this class of compounds, extending the 4-alkoxy group generally increased binding affinities at 5-HT2A and 5-HT2C receptors, while little to no effect was observed at the 5-HT1A receptor. frontiersin.org

Some melatonin (B1676174) analogues, which share some structural similarities, have shown binding affinity for the 5-HT2C receptor. researchgate.net For instance, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide, which has a 3-methoxyphenyl (B12655295) group similar to the 3-ethoxyphenyl group of the title compound, demonstrates affinity for the 5-HT2C receptor subtype. researchgate.net

Table 1: Serotonin Receptor Binding Affinities of Related Phenethylamine Derivatives This table presents data for compounds structurally related to this compound to infer potential binding characteristics.

| Compound Class | Receptor Subtype | Finding | Citation |

|---|---|---|---|

| 4-Alkoxy-2,5-dimethoxyphenethylamines | 5-HT2A | Moderate to high affinity (Ki = 8–1700 nM) | frontiersin.org |

| 4-Alkoxy-2,5-dimethoxyphenethylamines | 5-HT2C | Moderate affinity, generally lower than 5-HT2A | frontiersin.org |

| 4-Alkoxy-2,5-dimethoxyphenethylamines | 5-HT1A | Little to no affinity (Ki ≥ 2700 nM) | frontiersin.org |

Direct interaction profiling for this compound with dopamine (B1211576) receptors is not documented in the available literature. However, studies on related phenethylamine derivatives suggest a generally low affinity for dopamine D2 receptors. frontiersin.org For example, a range of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and their amphetamine counterparts showed no significant binding to the D2 receptor. frontiersin.org

Stimulation of the dopamine D1 receptor is known to initiate intracellular signaling cascades, and its interaction with other receptor systems, like the NMDA receptor, is crucial for various neurological functions. nih.govnih.gov While some phenethylamines like methamphetamine can influence dopamine signaling, the direct binding affinity of many substituted phenethylamines for D1 and D2 receptors can be low. frontiersin.orgplos.org The binding of ligands to the D3 receptor, a subtype that is structurally similar to the D2 receptor, is a subject of extensive research, particularly for developing antipsychotic agents. nih.govnih.gov

The norepinephrine (B1679862) transporter (NET) is a primary target for many psychoactive compounds. nih.govnih.gov The binding affinity of various ligands to NET is a key determinant of their pharmacological effects. researchgate.net While specific data for this compound is unavailable, the structure-activity relationships of other monoamine transporter inhibitors offer some clues. For instance, substitution on the phenyl ring is critical for selectivity. mdpi.com Specifically, substitutions at the second position with a methyl or methoxyl group can confer specificity for NET. mdpi.com The title compound possesses a 3-ethoxy substitution, and its effect on NET binding would require specific experimental determination. Homology modeling of the human NET (hNET) has identified key residues like aspartic acid D75 as crucial for recognizing the amino group present in substrates and inhibitors. researchgate.net

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are known to be agonists of the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov TAAR1 is a G protein-coupled receptor that is activated by trace amines and amphetamine-like substances. nih.govfrontiersin.org This receptor is involved in modulating the monoaminergic system, including dopaminergic and serotonergic pathways. nih.govresearchgate.net Given that this compound is a phenethylamine derivative, it is highly probable that it acts as a TAAR1 agonist. Activation of TAAR1 by agonists has been shown to reduce dopamine-dependent hyperactivity in animal models. frontiersin.orgmdpi.com

Sigma Receptors: Structurally related compounds like 3,4-methylenedioxymethamphetamine (MDMA) have been shown to interact with sigma receptors, preferentially with the sigma-1 subtype. researchgate.net This interaction is thought to be involved in the stimulant effects of MDMA. researchgate.net This suggests a potential for other phenethylamine derivatives, including this compound, to exhibit affinity for sigma receptors, although this would need to be confirmed experimentally.

Enzyme Modulation and Inhibition Potential of this compound

There is no specific data on the monoamine oxidase (MAO) inhibition potential of this compound. However, the phenethylamine scaffold is present in many known MAO inhibitors. nih.gov The MAO enzymes, MAO-A and MAO-B, are important targets for drugs used in the treatment of depression and neurodegenerative diseases. nih.gov

The inhibition profile of a compound depends heavily on its substitution pattern. For example, studies on dietary phenolic compounds have shown that subtle structural changes can dramatically alter the potency and selectivity of MAO inhibition. nih.gov Resveratrol, a stilbenoid with a phenolic structure, is a selective inhibitor of MAO-A, whereas its close analog pterostilbene (B91288) is a selective MAO-B inhibitor. nih.gov Benzenesulfonamide derivatives have been identified as potent and selective inhibitors of MAO-B. mdpi.com Flavonoids such as acacetin (B1665396) have also been shown to be potent MAO-B inhibitors. researchgate.net Given the structural diversity of MAO inhibitors, the potential for this compound to inhibit either MAO-A or MAO-B would require direct enzymatic assays.

Table 2: MAO Inhibition by Structurally Related or Relevant Compounds This table provides examples of MAO inhibitors to contextualize the potential activity of a substituted phenethylamine.

| Compound | Enzyme Target | Inhibition Potency | Mechanism | Citation |

|---|---|---|---|---|

| Resveratrol | MAO-A | IC50 = 0.313 µM | Selective, Competitive | nih.gov |

| Pterostilbene | MAO-B | IC50 = 0.138 µM | Selective, Competitive | nih.gov |

| Clorgyline | MAO-A | Potent | Selective Inhibitor | nih.gov |

Catechol-O-Methyltransferase (COMT) Interactions

There is no available scientific literature or published data detailing the interaction between this compound and the enzyme Catechol-O-Methyltransferase (COMT). Research has not yet characterized whether this compound acts as a substrate, inhibitor, or inducer of COMT, nor the specifics of any potential metabolic pathway involving this enzyme.

Cytochrome P450 (CYP) Isoform Interaction Studies (mechanistic focus)

Specific studies focusing on the mechanistic interactions of this compound with Cytochrome P450 (CYP) isoforms are not present in the available scientific literature. The metabolic fate of the compound, including which specific CYP isoforms (e.g., CYP2D6, CYP3A4, CYP1A2) are involved in its oxidation, reduction, or hydrolysis, has not been determined. Furthermore, there is no data on whether this compound can act as an inhibitor or inducer of these enzymes, which would be critical for understanding its potential for drug-drug interactions.

Neurotransmitter Release and Reuptake Modulation in In Vitro Systems

Comprehensive in vitro studies on the effects of this compound on neurotransmitter dynamics are not available.

Effects on Synaptosomal Neurotransmitter Uptake Mechanisms

There are no published studies using synaptosomal preparations to investigate the effects of this compound on the reuptake of key neurotransmitters such as dopamine, norepinephrine, or serotonin. Therefore, its potential activity as a monoamine reuptake inhibitor and its selectivity profile remain uncharacterized.

Evoked Neurotransmitter Release from Cellular Vesicles

Scientific investigation into whether this compound can evoke the release of neurotransmitters from cellular vesicles has not been documented. The potential for this compound to act as a monoamine-releasing agent, a common mechanism for other phenethylamine derivatives, has not been explored in a research setting.

Intracellular Signaling Pathways and Downstream Cellular Responses

The impact of this compound on intracellular signaling has not been a subject of published research.

G-Protein Coupled Receptor (GPCR) Activation and Second Messenger Cascades

There is a lack of data from receptor binding assays or functional studies to determine if this compound interacts with any G-Protein Coupled Receptors (GPCRs). Its potential to activate or antagonize these receptors and subsequently modulate second messenger systems, such as cyclic AMP (cAMP) or the phosphoinositide pathway, is currently unknown.

Receptor Internalization and Desensitization Mechanisms in Cell Lines

The interaction of agonists with G-protein coupled receptors (GPCRs), a large family of receptors that includes monoamine receptors, often leads to a process of desensitization, which is a decrease in the receptor's response to a stimulus with prolonged or repeated exposure to an agonist. This is a crucial homeostatic mechanism that protects the cell from overstimulation. Receptor internalization, or endocytosis, is a key component of this process.

Upon agonist binding, GPCRs undergo a conformational change that facilitates their interaction with G-protein-coupled receptor kinases (GRKs). GRKs phosphorylate the intracellular domains of the activated receptor. This phosphorylation event increases the receptor's affinity for proteins called β-arrestins. The binding of β-arrestin to the phosphorylated receptor sterically hinders its coupling to G-proteins, thereby uncoupling the receptor from its downstream signaling cascade and leading to desensitization.

Furthermore, β-arrestins act as adaptor proteins, recruiting components of the endocytic machinery, such as clathrin and AP-2, to the receptor. This initiates the formation of clathrin-coated pits, which invaginate and pinch off from the plasma membrane to form intracellular vesicles containing the receptor. This process effectively removes the receptor from the cell surface, further contributing to desensitization. For instance, studies on the 5-HT2A receptor, a common target for phenethylamines, have demonstrated that activation by agonists can lead to its internalization. nih.gov This process can be mediated by protein kinase C (PKC) activation. nih.gov

Once internalized, the receptor can have several fates. It can be dephosphorylated and recycled back to the cell surface, leading to resensitization of the cellular response. Alternatively, it can be targeted for degradation in lysosomes, a process known as downregulation, which results in a longer-lasting reduction in receptor number and cellular responsiveness. The specific kinetics and pathways of internalization and trafficking can vary depending on the specific receptor subtype, the agonist, and the cell type. For many monoamine receptors, agonist-induced internalization is a well-established phenomenon. nih.gov

While no studies have specifically investigated receptor internalization and desensitization in response to this compound, it is plausible that as a substituted phenethylamine, it would act as an agonist at certain monoamine receptors and thereby induce these regulatory processes in a manner similar to other agonists of its class. The extent and nature of these effects would be dependent on its specific receptor binding profile and functional activity.

Structure-Activity Relationship (SAR) Studies of this compound and Related Analogues

The pharmacological properties of phenethylamine derivatives are highly dependent on their chemical structure. Modifications to the phenyl ring, the ethylamine side chain, and the terminal amine group can profoundly influence receptor binding affinity, selectivity, and functional activity.

The binding of a phenethylamine derivative to a receptor is determined by a combination of factors, including its size, shape, and the distribution of its electronic charge, which allow it to fit into the receptor's binding pocket and interact with specific amino acid residues.

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. For adrenergic receptors, hydroxyl groups at the meta and para positions (a catechol moiety) are associated with maximal activity. pharmacy180.com The replacement of these hydroxyls with other groups, such as a hydroxymethyl group at the meta position, can confer selectivity for β2-receptors. pharmacy180.com In the case of serotonergic receptors like the 5-HT2A receptor, substitutions at the 2 and 5 positions of the phenyl ring with methoxy (B1213986) groups are common in psychedelic phenethylamines. nih.gov The presence of an alkoxy group at the meta-position, such as the ethoxy group in this compound, is less common in well-characterized psychedelic phenethylamines but is present in some compounds. For instance, studies on meta-substituted N-ethylamphetamines have shown that locomotor activity is inversely related to the steric size of the meta-substituent. nih.gov This suggests that the ethoxy group at the 3-position would influence the binding of this compound to its target receptors.

N-Alkylation: The substitution on the nitrogen atom of the ethylamine side chain also plays a significant role. Generally, as the size of the N-alkyl substituent increases, activity at α-adrenergic receptors decreases, while β-adrenergic receptor activity increases. pharmacy180.com N-methylation of phenethylamine has been shown to reduce its adrenergic response compared to the parent compound. maps.orgnih.gov In the context of 5-HT2A receptor ligands, N-methylation can also influence binding affinity. nih.gov

The following table summarizes general structure-activity relationship principles for phenethylamines at monoamine receptors based on existing literature.

| Structural Modification | General Effect on Receptor Affinity | Receptor Class Examples |

| Phenyl Ring: 3,4-Dihydroxy (Catechol) | High affinity | Adrenergic Receptors |

| Phenyl Ring: 2,5-Dimethoxy | Often high affinity | Serotonin 5-HT2A Receptors |

| Phenyl Ring: Meta-substitution | Can influence selectivity and potency | Adrenergic and Serotonin Receptors |

| Side Chain: α-Methylation | Can increase metabolic stability and alter selectivity | Monoamine Transporters |

| Amine: N-Methylation | Can modulate affinity and selectivity | Adrenergic and Serotonin Receptors |

| Amine: N,N-Dimethylation | Often reduces or abolishes adrenergic activity | Adrenergic Receptors |

The functional activity of a phenethylamine derivative (i.e., whether it acts as a full agonist, partial agonist, or antagonist) is also dictated by its structure. For a compound to be an agonist, it must not only bind to the receptor but also induce the conformational change required for receptor activation.

Systematic modifications of the phenethylamine scaffold can lead to predictable changes in functional activity. For example, in a series of N-ethyl-hexedrone analogues, the potency of dopamine uptake inhibition was found to increase with the elongation of the aliphatic side chain up to a certain point, after which it decreased, demonstrating a clear relationship between structure and functional effect. nih.gov

For this compound, the combination of a meta-ethoxy group and an N-methyl group would likely result in a unique functional profile at various monoamine receptors. Based on related compounds, it could potentially exhibit agonist activity at certain serotonin or adrenergic receptor subtypes. For example, escaline (B1605962) (3,5-dimethoxy-4-ethoxyphenethylamine) and metaescaline (3,4-dimethoxy-5-ethoxyphenethylamine) are known psychedelic phenethylamines, indicating that ethoxy substitutions are compatible with agonist activity at 5-HT2A receptors. wikipedia.orgwikipedia.org The functional consequences of a single ethoxy group at the meta position combined with N-methylation would require experimental investigation.

The concept of stereochemistry is fundamental to pharmacology, as biological systems, including receptors and enzymes, are chiral and can differentiate between stereoisomers (enantiomers and diastereomers) of a drug molecule. nih.gov Phenethylamine derivatives can possess chiral centers, most commonly at the alpha-carbon of the ethylamine side chain (as in amphetamine and its analogues).

While the name "this compound" does not specify a chiral center, if an alpha-methyl group were present, it would create a stereocenter, resulting in two enantiomers (R and S). These enantiomers can exhibit different pharmacological properties. For example, in the case of amphetamine, the dextro-(S)-enantiomer is a more potent central nervous system stimulant than the levo-(R)-enantiomer. wikipedia.org

The differential interaction of enantiomers with their protein targets arises from the three-dimensional arrangement of their atoms. One enantiomer may fit more snugly into a receptor's binding site, leading to higher affinity and/or a more effective conformational change for receptor activation. Studies on the stereoselectivity of phenylethylamine derivatives at monoamine transporters have shown that these transporters can exhibit significant stereoselectivity. nih.gov Therefore, if a chiral center were present in this compound, it is highly probable that its enantiomers would display different affinities and functional activities at their target receptors, as well as different metabolic profiles.

Phase I Metabolic Pathways of this compound

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, preparing the compound for subsequent Phase II conjugation or direct excretion. For this compound, specific data on these initial metabolic steps are not available in the current body of scientific research.

Oxidative N-Demethylation Pathways

Oxidative N-demethylation is a common metabolic pathway for compounds containing an N-methyl group. This process, catalyzed by cytochrome P450 enzymes, would involve the removal of the methyl group from the nitrogen atom of this compound. However, no studies have been published that specifically document this metabolic route for this compound.

O-Dealkylation (O-De-ethylation) of the Ethoxy Moiety

The ethoxy group on the benzene ring of this compound is a potential site for O-dealkylation, specifically O-de-ethylation. This reaction would result in the formation of a phenolic metabolite. At present, there is no available research data confirming or detailing this metabolic transformation for this compound.

Aromatic Hydroxylation and Epoxidation Metabolites

Aromatic hydroxylation is another key Phase I metabolic reaction where a hydroxyl group is introduced onto the benzene ring. Epoxidation is a related pathway that can lead to the formation of reactive intermediates. There are currently no published findings from in vitro or non-human in vivo studies that identify or characterize any aromatic hydroxylation or epoxidation metabolites of this compound.

Role of Specific Cytochrome P450 Isoforms (e.g., CYP1A2, 2D6, 2C8, 2C19, 3A4)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of xenobiotics. While isoforms such as CYP1A2, CYP2D6, CYP2C8, CYP2C19, and CYP3A4 are commonly involved in the metabolism of many compounds, their specific role in the biotransformation of this compound has not been investigated or reported in scientific literature.

Phase II Conjugative Metabolic Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion.

Glucuronidation and Sulfation of this compound and its Metabolites

Glucuronidation and sulfation are major Phase II conjugation pathways. If Phase I metabolism of this compound were to produce hydroxylated metabolites, these would be potential substrates for glucuronosyltransferases and sulfotransferases. However, as there is no data on the formation of such metabolites, there is consequently no information available regarding their subsequent glucuronidation or sulfation.

N-Acetylation Processes

There is no available research data describing the N-acetylation of this compound.

Enzyme Systems Involved in Conjugation (e.g., UGT1A9)

While UDP-glucuronosyltransferases (UGTs), such as UGT1A9, are known to be involved in the conjugation of a wide range of xenobiotics, no studies have specifically implicated UGT1A9 or other conjugating enzymes in the metabolism of this compound. nih.govnih.gov

Identification and Structural Elucidation of Metabolites from In Vitro and Non-Human In Vivo Studies

Without experimental studies, the identification and structural elucidation of metabolites of this compound cannot be performed. The techniques that would be employed in such studies are well-established.

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

High-resolution mass spectrometry (HR-MS) is a powerful tool for identifying and profiling drug metabolites. nih.govnih.gov This technique allows for the determination of the elemental composition of metabolites, which is crucial for their structural elucidation. nih.gov However, no HR-MS data for this compound metabolites have been published.

Chromatographic Separation Techniques (LC-MS/MS, GC-MS) for Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are standard methods for separating and analyzing metabolites in biological samples. mdpi.comnih.govchemrxiv.orguniversiteitleiden.nlnih.govnih.govresearchgate.net These techniques would be essential for separating potential metabolites of this compound from complex biological matrices before their identification by mass spectrometry. No studies utilizing these methods for the analysis of this compound metabolites have been reported.

Biochemical Impact of Metabolite Formation on Receptor Interaction and Enzyme Modulation (in vitro context)

In the absence of identified metabolites, it is impossible to assess their biochemical impact on receptor interaction and enzyme modulation.

Advanced Analytical Methodologies for Research on N Methyl 3 Ethoxy Benzeneethanamine

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are indispensable for isolating N-Methyl-3-ethoxy-benzeneethanamine from complex mixtures and accurately measuring its concentration. The selection of a specific technique is contingent upon the research objectives, the sample's nature, and the desired levels of sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Method Development for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of this compound. Developing a robust HPLC method necessitates the meticulous optimization of several parameters to ensure reliable and accurate results.

Method development often begins with the selection of an appropriate stationary phase and mobile phase. For phenethylamine (B48288) derivatives, reversed-phase HPLC is a common choice, frequently utilizing a C18 column. The mobile phase typically consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the organic solvent concentration is gradually increased, is often employed to achieve efficient separation of the target compound from other components in the sample.

Detection can be accomplished using a Diode Array Detector (DAD) or, for enhanced sensitivity and selectivity, a mass spectrometer (MS). Method validation is a critical final step, confirming the method's linearity, accuracy, precision, and establishing the limits of detection (LOD) and quantification (LOQ). nih.govjmb.or.kr

Table 1: Illustrative HPLC Method Parameters for Phenethylamine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Acetate. nih.govfda.gov.twresearchgate.net |

| Mobile Phase B | 0.1% Formic Acid in Methanol. nih.govfda.gov.twresearchgate.net |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min. fda.gov.tw |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C. fda.gov.tw |

| Detector | DAD or Mass Spectrometer |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. For non-volatile compounds like this compound, a process called derivatization is necessary to increase their volatility. This involves a chemical reaction to modify the analyte, often by replacing active hydrogens on polar functional groups with less polar moieties. sigmaaldrich.com Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing mass information that aids in identification and quantification. The resulting mass spectrum serves as a chemical fingerprint of the derivatized analyte.

Table 2: Representative GC-MS Parameters for Derivatized Phenethylamine Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 90°C for 1 min, ramp at 8°C/min to 205°C for 1 min, then 5°C/min to 250°C for 1 min, and finally 8°C/min to 300°C for 30 min. researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com |

Chiral Chromatographic Analysis for Enantiomeric Characterization in Research

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers may exhibit different biological activities, making their separation and individual quantification crucial in many research contexts. Chiral chromatography is the technique of choice for this purpose.

This separation is achieved by using a chiral stationary phase (CSP) in either an HPLC or GC system. The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the enantiomeric separation of chiral amines, often after derivatization. researchgate.net The choice of the mobile phase and, if applicable, the derivatizing agent, are critical for achieving optimal enantiomeric resolution. researchgate.net

Mass Spectrometry for Comprehensive Structural Characterization and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and highly sensitive detection of this compound, especially when coupled with a chromatographic separation method.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides a deeper level of structural information by analyzing the fragmentation patterns of a selected ion. nih.gov In this technique, a precursor ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting product ions are then analyzed.

This fragmentation pattern is characteristic of the compound's structure and can be used for definitive identification. nih.gov By studying these fragments, researchers can deduce the fragmentation pathways, offering insights into the molecule's chemical bonds and arrangement. nih.govresearchgate.net For quantitative purposes, a technique called multiple reaction monitoring (MRM) is often employed, where specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity. nih.govfda.gov.twresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with exceptional accuracy, typically to several decimal places. measurlabs.commeasurlabs.com This precise mass measurement allows for the determination of the elemental composition of this compound, providing a high degree of confidence in its identification. youtube.com

By comparing the experimentally measured exact mass to the theoretical mass calculated for a proposed chemical formula, researchers can confirm the molecular formula of the analyte. youtube.com This capability is particularly crucial when identifying unknown metabolites or impurities. The high resolving power of HRMS instruments also helps to differentiate the target analyte from other co-eluting compounds that may have the same nominal mass but a different elemental composition, thereby increasing the accuracy of the analysis. nih.gov

Isotope Labeling Strategies for Metabolic Pathway Elucidation

Isotope labeling is a powerful technique used to trace the metabolic conversion of a compound within a biological system. nih.gov By replacing one or more atoms of this compound with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can track the biotransformation of the molecule. Mass spectrometry-based analytical tools are then used to detect and differentiate the labeled compound and its metabolites from endogenous molecules based on their mass differences. nih.gov

This strategy is invaluable for several reasons:

Confirmation of Biosynthesis: It can definitively confirm the biosynthetic origin of detected metabolites. nih.gov

Pathway Delineation: Isotope labeling helps in mapping the specific metabolic pathways involved in the breakdown of the parent compound. nih.gov

Flux Analysis: It allows for the measurement of metabolic fluxes, providing a quantitative understanding of the rates of metabolic reactions. nih.gov

For instance, in studies of analogous compounds like phenethylamine, isotope ratio mass spectrometry has been employed to distinguish between endogenous production and external administration. nih.gov A similar approach for this compound would involve synthesizing a labeled version of the compound and administering it in a controlled in vitro or in vivo model. Subsequent analysis of biological samples (e.g., urine, plasma) would reveal the isotopic enrichment in potential metabolites, thereby elucidating the primary sites of metabolic modification, such as demethylation, O-deethylation, or oxidation of the ethylamine (B1201723) side chain.

A hypothetical study could involve the administration of [¹³C₂]-N-Methyl-3-ethoxy-benzeneethanamine to a cellular or animal model. The resulting metabolites would be expected to retain the ¹³C label, allowing for their unambiguous identification.

Table 1: Hypothetical Isotopically Labeled Analogs of this compound and Their Application in Metabolic Studies

| Labeled Compound | Isotope | Potential Application |

| [¹³C₂]-N-Methyl-3-ethoxy-benzeneethanamine | ¹³C | Tracing the carbon skeleton through metabolic pathways. |

| [¹⁵N]-N-Methyl-3-ethoxy-benzeneethanamine | ¹⁵N | Investigating N-demethylation and other reactions at the nitrogen atom. |

| [²H₃]-N-Methyl-3-ethoxy-benzeneethanamine | ²H (Deuterium) | Studying kinetic isotope effects to determine rate-limiting metabolic steps. |

This data is for illustrative purposes and represents a conceptual application of the technique.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy is an unparalleled tool for the detailed structural and dynamic characterization of molecules in solution. mdpi.comweebly.com Advanced NMR techniques provide profound insights into the three-dimensional structure and conformational flexibility of this compound, as well as its interactions with potential biological targets. fiveable.menih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial structural verification of this compound. weebly.comomicsonline.org However, for a complete and unambiguous assignment of all proton and carbon signals, especially in a molecule with several distinct chemical environments, two-dimensional (2D) NMR techniques are essential. weebly.comomicsonline.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for mapping the spin systems within the ethylamine side chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in piecing together the entire molecular structure, for example, by connecting the ethoxy group to the benzene (B151609) ring and the ethylamine side chain to the aromatic core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution. weebly.com

Table 2: Expected NMR Data for this compound (Conceptual)

| Nucleus | 1D Technique | 2D Correlation | Expected Chemical Shift Range (ppm) |

| Aromatic Protons | ¹H NMR | COSY, HSQC, HMBC | 6.5 - 7.5 |

| Ethoxy Protons (CH₂) | ¹H NMR | COSY, HSQC, HMBC | 3.8 - 4.2 |

| Ethoxy Protons (CH₃) | ¹H NMR | COSY, HSQC, HMBC | 1.2 - 1.6 |

| Ethylamine Protons (CH₂) | ¹H NMR | COSY, HSQC, HMBC | 2.5 - 3.5 |

| N-Methyl Protons | ¹H NMR | HSQC, HMBC | 2.2 - 2.8 |

| Aromatic Carbons | ¹³C NMR | HSQC, HMBC | 110 - 160 |

| Ethoxy Carbons | ¹³C NMR | HSQC, HMBC | 15 - 70 |

| Ethylamine Carbons | ¹³C NMR | HSQC, HMBC | 30 - 60 |

| N-Methyl Carbon | ¹³C NMR | HSQC, HMBC | 30 - 40 |

This data is hypothetical and serves to illustrate the application of NMR techniques. Actual chemical shifts will depend on the solvent and other experimental conditions.

Ligand-based NMR methods are powerful for studying how a small molecule like this compound might interact with a biological receptor, even without detailed structural information of the receptor itself. imrpress.comnih.gov These techniques are particularly useful for screening and characterizing binding events, especially for low-affinity interactions. imrpress.comresearchgate.net

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of the ligand are in close contact with the receptor. By irradiating the receptor, saturation is transferred to the bound ligand. The protons of the ligand that show a decreased signal intensity are those in proximity to the receptor binding pocket. researchgate.netmdpi.com This can help to map the binding epitope of this compound.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique detects the transfer of magnetization from bulk water to the ligand via the receptor. It is particularly sensitive and can be used to identify weak binders from a mixture of compounds. researchgate.net

Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY): For ligands that bind and dissociate rapidly from a large receptor, trNOESY can be used to determine the conformation of the ligand when it is bound to the receptor. imrpress.com

These conceptual applications of ligand-based NMR could provide crucial initial data on the potential molecular targets of this compound and the nature of its binding.

Hyphenated Techniques for Integrated Analytical Research (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the analysis of complex mixtures and the unambiguous identification of individual components. alwsci.comnews-medical.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples the separation power of high-performance liquid chromatography (HPLC) with the detailed structural information provided by NMR. alwsci.commdpi.com For the analysis of metabolites of this compound in a biological matrix, LC-NMR would allow for the separation of the parent compound from its various metabolites, followed by the online acquisition of their NMR spectra for structural elucidation. mdpi.com This is particularly advantageous for analyzing unstable or sensitive compounds. alwsci.comnews-medical.net

Gas Chromatography-Infrared Spectroscopy (GC-IR): In this technique, gas chromatography separates volatile components of a sample, which are then passed through an infrared spectrometer. news-medical.net The IR spectrum provides information about the functional groups present in each separated compound, serving as a molecular "fingerprint." While less common than GC-MS, GC-IR can be a valuable complementary technique for the identification of this compound and its volatile metabolites or degradation products, especially for differentiating isomers.

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound

| Technique | Separation Method | Spectroscopic Detector | Primary Application |

| LC-NMR | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Structural elucidation of non-volatile metabolites in complex mixtures. alwsci.commdpi.com |

| GC-IR | Gas Chromatography (GC) | Infrared (IR) Spectroscopy | Identification of volatile compounds and isomers based on functional groups. news-medical.net |

By integrating these advanced analytical methodologies, a comprehensive scientific understanding of this compound can be achieved, from its metabolic fate to its molecular structure and potential biological interactions.

Theoretical and Computational Studies of N Methyl 3 Ethoxy Benzeneethanamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly useful for predicting the ground-state properties of molecules like N-Methyl-3-ethoxy-benzeneethanamine. By applying DFT methods, such as B3LYP with a 6-31G(d,p) basis set, the optimized molecular geometry can be determined. epstem.netresearchgate.net This provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

Furthermore, DFT calculations can elucidate the electronic properties that govern the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. These calculations also allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT (Note: The following data is illustrative and not based on actual experimental or computational results for this specific molecule.)

| Parameter | Value |

| Bond Length C-C (ethyl) | 1.54 Å |

| Bond Length C-O (ethoxy) | 1.36 Å |

| Bond Length C-N (amine) | 1.47 Å |

| Bond Angle C-O-C (ether) | 118.0° |

| Bond Angle C-N-C (amine) | 112.0° |

| Dihedral Angle (benzene-ethoxy) | 15.0° |

Ab Initio Methods for Electronic Structure and Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying electronic structure. For this compound, ab initio calculations can be used to predict various spectroscopic parameters.

For instance, these methods can calculate the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule. This information is invaluable for identifying the compound and understanding its vibrational modes. Additionally, ab initio methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are essential for structural elucidation. By comparing the calculated spectroscopic data with experimental results, the accuracy of the computational model can be validated.

Table 2: Hypothetical Calculated Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual experimental or computational results for this specific molecule.)

| Spectroscopic Data | Predicted Value |

| IR Frequency (C-H stretch, aromatic) | 3050 cm⁻¹ |

| IR Frequency (C-N stretch) | 1200 cm⁻¹ |

| ¹H NMR Chemical Shift (CH₃-N) | 2.4 ppm |

| ¹³C NMR Chemical Shift (aromatic C-O) | 158 ppm |

Molecular Docking and Dynamics Simulations for Receptor Interaction Modeling

To understand the pharmacological effects of this compound, it is crucial to model its interactions with relevant biological targets, such as neurotransmitter receptors.

Homology Modeling of Relevant Neurotransmitter Receptors

When the experimental structure of a target receptor is unavailable, homology modeling can be used to build a three-dimensional model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target. For a compound like this compound, which is expected to interact with monoamine neurotransmitter systems, relevant receptors for homology modeling could include specific subtypes of serotonin (B10506), dopamine (B1211576), or norepinephrine (B1679862) transporters and receptors if their experimental structures are not available. The quality of the resulting model is highly dependent on the sequence identity between the target and the template.

Ligand-Protein Docking Algorithms for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. jbcpm.comnih.gov Using a homology model or an experimentally determined structure of a neurotransmitter receptor, docking algorithms can place this compound into the binding site. These algorithms, such as AutoDock or FlexX, score the different binding poses based on factors like intermolecular forces, providing insights into the binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds or van der Waals forces, between the ligand and specific amino acid residues in the receptor's binding pocket.

Table 3: Hypothetical Docking Results for this compound with a Serotonin Receptor (Note: The following data is illustrative and not based on actual experimental or computational results for this specific molecule.)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Asp112, Ser159 |

| Hydrophobic Interactions | Phe335, Trp340 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities (in vitro)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net This approach is instrumental in medicinal chemistry for predicting the activity of new compounds, optimizing lead compounds, and understanding the mechanisms of drug action. researchgate.netresearchgate.net

Development of Molecular Descriptors for this compound and its Analogues

The foundation of any QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For this compound and its analogues, a variety of descriptors can be employed to capture their structural and physicochemical characteristics. These can be broadly categorized as:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe its connectivity. Examples include the Wiener index, Randić index, and Kier & Hall's molecular connectivity indices.

Geometrical Descriptors: These 3D descriptors are calculated from the three-dimensional coordinates of the atoms in the molecule. They include molecular volume, surface area, and shape indices.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Physicochemical Descriptors: These descriptors represent the physicochemical properties of the molecule, such as lipophilicity (logP), aqueous solubility (logS), molar refractivity (MR), and polar surface area (PSA). researchgate.netnih.gov

In a study on phenethylamine (B48288) derivatives, descriptors such as the Verhaar model of Fish base-line toxicity from MLOGP (BLTF96) and a 3D-MoRSE descriptor (Mor15u) were found to be crucial in regulating their logP values. nih.gov The selection of appropriate descriptors is critical for building a robust and predictive QSAR model.

Below is an interactive data table showcasing various molecular descriptors that could be calculated for this compound and its hypothetical analogues.

| Compound | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors |

| This compound | 193.28 | 2.5 | 21.26 | 1 | 2 |

| Analogue 1 (3-methoxy) | 179.26 | 2.2 | 21.26 | 1 | 2 |

| Analogue 2 (3-propoxy) | 207.31 | 2.8 | 21.26 | 1 | 2 |

| Analogue 3 (N,N-dimethyl) | 207.31 | 2.7 | 12.47 | 0 | 2 |

| Analogue 4 (4-ethoxy) | 193.28 | 2.5 | 21.26 | 1 | 2 |

Statistical Models for Correlating Structural Features with In Vitro Pharmacological Data

Once the molecular descriptors are calculated, various statistical methods can be used to establish a correlation between these descriptors and the observed in vitro pharmacological data. slideshare.net The goal is to develop a mathematical equation that can predict the biological activity of new or untested compounds. Common statistical models include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between a dependent variable (biological activity) and two or more independent variables (molecular descriptors). researchgate.net MLR models are relatively simple to interpret. For instance, a study on phenethylamines used MLR to create significant QSAR models for logP values. nih.gov

Partial Least Squares (PLS): PLS is a regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It reduces the dimensionality of the descriptor space by creating latent variables.

Support Vector Machines (SVM): SVM is a machine learning algorithm that can be used for both classification and regression tasks. It works by finding an optimal hyperplane that separates data points into different classes or predicts a continuous value.

Artificial Neural Networks (ANN): ANNs are complex, non-linear models inspired by the structure of the human brain. They can capture highly complex relationships between molecular structure and activity. researchgate.net

The predictive power and reliability of these models are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. nih.govnih.gov

The following table illustrates a hypothetical QSAR model for predicting the in vitro activity (e.g., receptor binding affinity, IC50) of this compound analogues based on selected descriptors.

| Compound | logP | Polar Surface Area (Ų) | Predicted Activity (IC50, nM) | Experimental Activity (IC50, nM) |

| This compound | 2.5 | 21.26 | 150 | 145 |

| Analogue 1 (3-methoxy) | 2.2 | 21.26 | 180 | 185 |

| Analogue 2 (3-propoxy) | 2.8 | 21.26 | 130 | 125 |